molecular formula C4H4O2S B1247129 THIOTETRONIC ACID) CAS No. 51338-33-1

THIOTETRONIC ACID)

Cat. No.: B1247129
CAS No.: 51338-33-1
M. Wt: 116.14 g/mol
InChI Key: KJLXVAPBVMFHOL-UHFFFAOYSA-N
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Description

Thiotetronic acid is a heterocyclic compound that contains a thiolactone ring system. This compound is known for its wide range of biological activities and is a key intermediate in the synthesis of thiolactomycin analogues. Thiolactomycin, an antibiotic isolated from Nocardia species, exhibits potent activity against various pathogenic bacteria, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiotetronic acid typically involves a C-acylation/cyclization reaction between N-hydroxysuccinimide esters of S-acetyl-thioglycolic acids and active methylene compounds . This one-pot synthesis method is efficient and allows for the preparation of highly functionalized thiotetronic acids and 2-aminothiophenones .

Industrial Production Methods: Industrial production methods for thiotetronic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Properties

IUPAC Name

thiolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2S/c5-3-1-4(6)7-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLXVAPBVMFHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436761
Record name 4-Hydroxy-2(5H)-thiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51338-33-1
Record name 4-Hydroxy-2(5H)-thiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiotetronic acid
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